

A Technical Guide to 2-Amino-N-tert-butylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-N-tert-butylbenzamide

Cat. No.: B074491

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Abstract: This document provides a comprehensive technical overview of **2-Amino-N-tert-butylbenzamide**, a key chemical intermediate in synthetic organic chemistry. It details the compound's nomenclature, structural information, and physicochemical properties. A representative experimental protocol for its synthesis from isatoic anhydride is provided, alongside a discussion of its utility as a building block for more complex molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Nomenclature and Chemical Structure

2-Amino-N-tert-butylbenzamide is an organic compound belonging to the benzamide class. Its structure consists of a benzene ring substituted with an amino group and a carboxamide group at positions 2 and 1, respectively. The nitrogen of the amide is further substituted with a bulky tert-butyl group.

- IUPAC Name: 2-Amino-N-(tert-butyl)benzamide[1][2]
- Synonym: Benzamide, 2-amino-N-(1,1-dimethylethyl)-[1][2]
- CAS Number: 1203-89-0[1][2]

Table 1: Chemical Identifiers and Molecular Structure

Identifier	Value
Molecular Formula	C₁₁H₁₆N₂O [1] [2]
Molecular Weight	192.26 g/mol [1]
SMILES	<chem>CC(C)(C)NC(=O)c1ccccc1N</chem> [1]

| InChI Key | YHBZJCBYHUVKCM-UHFFFAOYSA-N[\[2\]](#) |

Physicochemical Properties

The physicochemical properties of **2-Amino-N-tert-butylbenzamide** are critical for its application in synthesis, determining its solubility, reactivity, and purification requirements. The following table summarizes key quantitative data available for this compound.

Table 2: Physicochemical Data for **2-Amino-N-tert-butylbenzamide**

Property	Symbol	Value
Normal Melting Point	Tfus	409.15 K (136 °C)
Normal Boiling Point	Tboil	601.19 K (328.04 °C)
Octanol/Water Partition Coefficient	logP _{oct/wat}	2.06
Water Solubility	log ₁₀ WS	-2.63 (mol/L)
Enthalpy of Fusion	ΔfusH°	30.15 kJ/mol
Enthalpy of Vaporization	ΔvapH°	86.84 kJ/mol
McGowan's Characteristic Volume	McVol	158.5 ml/mol

(Data sourced from Cheméo[\[1\]](#))

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with a suitable amine.^[3] This method provides a direct and efficient route to the target compound.

This protocol describes a representative method for the synthesis of **2-Amino-N-tert-butylbenzamide** based on established procedures for related compounds.^[3]

Objective: To synthesize **2-Amino-N-tert-butylbenzamide** via the aminolysis of isatoic anhydride.

Materials:

- Isatoic anhydride (1.0 eq)
- tert-Butylamine (1.1 eq)
- Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Standard laboratory glassware for reflux
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.
- **Amine Addition:** To the stirred solution, add tert-butylamine (1.1 eq) dropwise at room temperature. The addition may be exothermic.
- **Reaction:** Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of isatoic anhydride. The reaction involves the nucleophilic attack of the amine

on the anhydride, leading to ring-opening and subsequent decarboxylation (release of CO₂ gas).

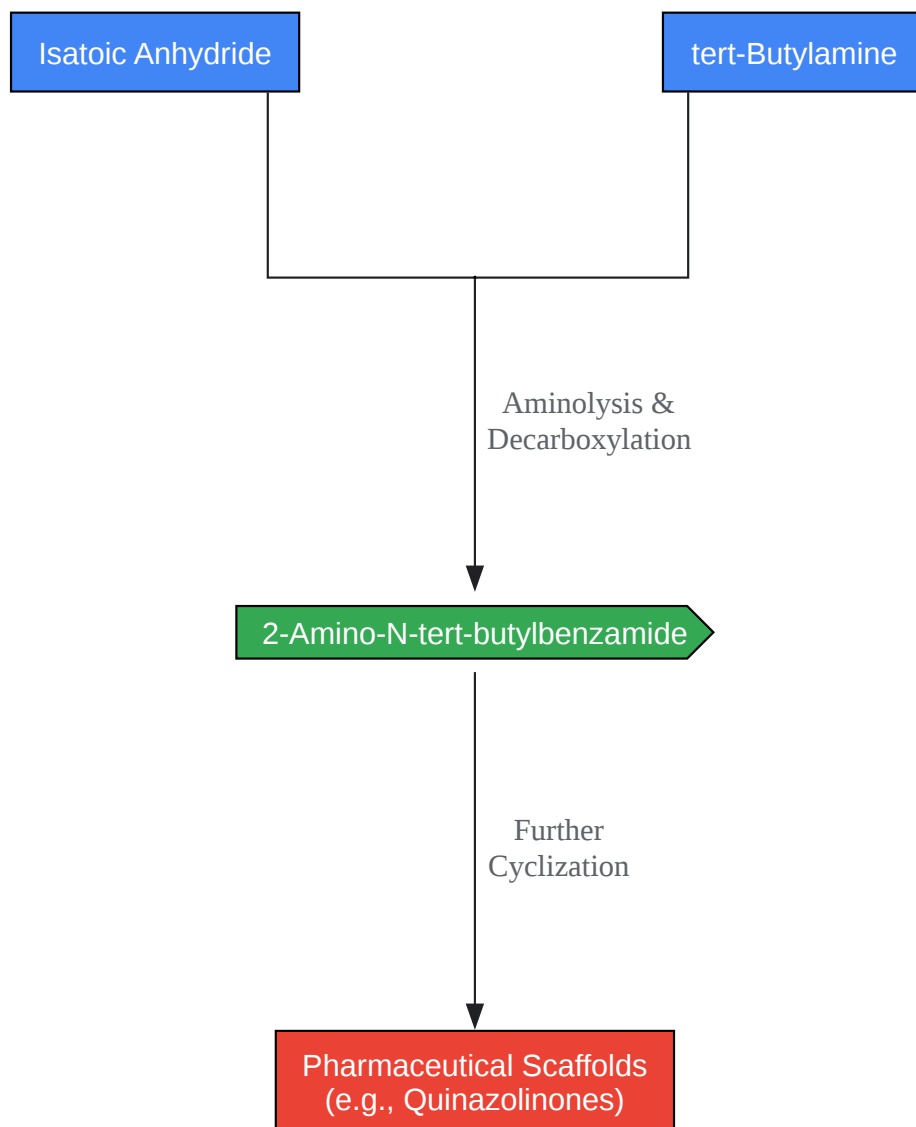
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual solvent and any water-soluble impurities.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **2-Amino-N-tert-butylbenzamide**.

Synthetic Utility and Applications

2-Amino-N-tert-butylbenzamide serves primarily as a versatile chemical intermediate for the synthesis of more complex molecules.^[4] The presence of two distinct functional groups—a primary aromatic amine and a secondary amide—allows for selective chemical transformations.

- **Aromatic Amine:** The 2-amino group can undergo diazotization, acylation, alkylation, and cyclization reactions, making it a key handle for building heterocyclic scaffolds such as quinazolinones and benzotriazinones.^[5]
- **Amide Group:** The N-tert-butyl amide provides steric bulk and influences the molecule's conformation and lipophilicity, which can be crucial in the design of pharmacologically active compounds.

The general synthetic pathway is illustrated below.



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Caption: Synthetic route to **2-Amino-N-tert-butylbenzamide** and its subsequent use.

Derivatives of 2-aminobenzamides have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[3][5] This highlights the importance of 2-

Amino-N-tert-butylbenzamide as a starting material for generating libraries of compounds for screening in drug discovery programs.

Conclusion

2-Amino-N-tert-butylbenzamide is a valuable and well-characterized organic compound. Its straightforward synthesis from commercially available starting materials and its bifunctional nature make it an important building block in medicinal chemistry and organic synthesis. The data and protocols presented in this guide offer a foundational resource for researchers utilizing this compound in the development of novel chemical entities.

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